molecular formula C17H14FN3OS B7603178 N-{4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide

N-{4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide

Cat. No.: B7603178
M. Wt: 327.4 g/mol
InChI Key: SCEDDLGSZVKJMY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide typically involves the reaction of 4-fluoroaniline with thiazole derivatives under specific conditions. One common method involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide as a starting material, which is then reacted with thiosemicarbazide or its aryl derivatives to form the desired thiazole compound . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-{4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound allows it to participate in various biochemical reactions, potentially activating or inhibiting certain enzymes and receptors . This interaction can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a thiazole ring and a fluoroaniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS/c1-11(22)19-14-6-2-12(3-7-14)16-10-23-17(21-16)20-15-8-4-13(18)5-9-15/h2-10H,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEDDLGSZVKJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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